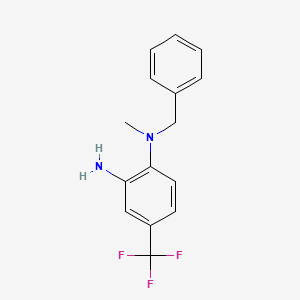

N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

CAS No.: 1019401-47-8

Cat. No.: VC2789790

Molecular Formula: C15H15F3N2

Molecular Weight: 280.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019401-47-8 |

|---|---|

| Molecular Formula | C15H15F3N2 |

| Molecular Weight | 280.29 g/mol |

| IUPAC Name | 1-N-benzyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)19)15(16,17)18/h2-9H,10,19H2,1H3 |

| Standard InChI Key | NZPHPTNYMUQSFS-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine represents a substituted benzene-1,2-diamine with specific substituents that define its chemical behavior. The compound possesses three key structural features: a benzyl group and a methyl group attached to the N1 position, and a trifluoromethyl group at the para position relative to the N1-substituted amino group.

Basic Identification Data

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1019401-47-8 |

| Molecular Formula | C₁₅H₁₅F₃N₂ |

| Molecular Weight | 280.29 g/mol |

| IUPAC Name | 1-N-benzyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Standard InChIKey | NZPHPTNYMUQSFS-UHFFFAOYSA-N |

These identification parameters provide the essential information needed for database searches and regulatory documentation of the compound.

Structural Features and Representation

The molecular structure consists of a benzene ring with two amino groups at positions 1 and 2. The N1 amino group is tertiary, bearing both a methyl and a benzyl substituent, while the N2 amino group is primary (unsubstituted). The benzene ring also contains a trifluoromethyl group at position 4, which significantly influences the electronic properties of the molecule.

The compound can be represented by several notation systems:

| Representation Type | Notation |

|---|---|

| SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

| Standard InChI | InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)19)15(16,17)18/h2-9H,10,19H2,1H3 |

These notations provide standardized ways to represent and communicate the structure of the compound in chemical databases and literature.

Physical and Chemical Properties

The physical and chemical properties of N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine are closely related to its molecular structure and the functional groups present.

| Property | Predicted/Reported Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Likely off-white to pale yellow |

| Solubility | Moderately soluble in organic solvents; limited water solubility |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

The presence of the trifluoromethyl group typically enhances lipophilicity while reducing water solubility compared to non-fluorinated analogs.

Chemical Properties

The chemical reactivity of N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is governed by its functional groups:

-

The primary amino group (N2) is likely to participate in typical amine reactions, including:

-

Acylation and alkylation reactions

-

Condensation with aldehydes and ketones

-

Formation of diazonium salts

-

Coordination to transition metals

-

-

The tertiary amino group (N1) has limited reactivity due to steric hindrance from the benzyl and methyl substituents.

-

The trifluoromethyl group significantly affects the electronic properties of the molecule by:

-

Acting as a strong electron-withdrawing group

-

Decreasing the electron density of the aromatic ring

-

Potentially altering the nucleophilicity of the amine groups

-

Enhancing the metabolic stability in biological systems

-

These properties make the compound potentially valuable for various applications in research settings.

Structural Comparison with Related Compounds

N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine belongs to a family of substituted benzene-1,2-diamines. Comparing it with structurally related compounds provides insight into how specific substitution patterns affect properties and applications.

Comparison Table of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | 1019401-47-8 | C₁₅H₁₅F₃N₂ | 280.29 g/mol | Reference compound |

| N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine | 66315-44-4 | C₁₄H₁₃F₃N₂ | 266.26 g/mol | Lacks N1-methyl group |

| N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | 35203-49-7 | C₈H₉F₃N₂ | 190.17 g/mol | Lacks N1-benzyl group |

| N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | 1019465-81-6 | C₁₂H₁₇F₃N₂ | 246.27 g/mol | Butyl instead of benzyl group |

| N1-benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine | 1179928-61-0 | C₁₅H₁₅F₃N₂ | 280.293 g/mol | 1,4-diamine vs 1,2-diamine pattern |

This comparison demonstrates the structural diversity within this chemical family and highlights how specific substitutions can lead to compounds with potentially different properties and applications .

Structure-Activity Relationships

The structural modifications in these related compounds can significantly impact their chemical and biological properties:

-

N1-Substitution Pattern:

-

Mono-substituted N1 compounds (like N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine) have a secondary amine at N1, potentially offering higher reactivity compared to the tertiary amine in di-substituted analogs

-

Di-substituted N1 compounds (like our target compound) typically exhibit greater steric hindrance and potentially different electronic properties

-

-

Aliphatic vs. Aromatic N1-Substituents:

-

Benzyl substitution (in our target compound) introduces additional aromatic character and potential for π-π interactions

-

Alkyl substitution (as in N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine) provides different lipophilicity and steric profiles

-

-

Position of Diamine Groups:

-

1,2-diamines (ortho-diamines) may participate in chelation and heterocyclic ring formation

-

1,4-diamines (para-diamines) offer different electronic distributions and potential for polymer formation

-

Understanding these structure-activity relationships is crucial for the rational design of new compounds with tailored properties.

Applications and Research Directions

Materials Science Applications

In materials science, diamines are important precursors for various polymeric materials and functional compounds:

-

Polymer Chemistry:

-

Potential use in polyamide synthesis

-

Possible applications in thermally stable polymers due to the trifluoromethyl group

-

-

Coordination Chemistry:

-

Potential to act as ligands in metal complexes

-

Possibly useful in catalytic systems

-

-

Functional Materials:

-

Potential applications in electronic materials due to the electron-withdrawing properties of the CF₃ group

-

Possible use in materials with special surface properties

-

Analytical Characterization

Analytical characterization of N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine would typically employ various spectroscopic and spectrometric techniques.

Spectroscopic Identification

The following spectroscopic methods would be valuable for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

Aromatic protons from both rings

-

N-CH₃ protons (singlet)

-

N-CH₂-Ph protons (likely a singlet or doublet)

-

NH₂ protons (broad signal, potentially exchangeable)

-

-

¹³C NMR would display signals for all carbon environments

-

¹⁹F NMR would show a characteristic signal for the CF₃ group

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations from the primary amino group

-

C-F stretching vibrations from the trifluoromethyl group

-

C-N stretching vibrations

-

Aromatic C=C stretching vibrations

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 280

-

Characteristic fragmentation patterns involving loss of methyl, benzyl, or amino groups

-

These analytical data would provide comprehensive structural confirmation of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume